Ethylhexylglyceryl behenate

Description

Contextualizing Glyceryl Ethers and Esters within Chemical Science

Ethylhexylglyceryl behenate (B1239552) is a hybrid molecule, structurally derived from glycerol (B35011), a simple triol that serves as a fundamental building block for a vast array of compounds in nature and industry. nih.gov The molecule features two key functional groups: an ether linkage and an ester linkage. nih.gov

Glyceryl ethers are characterized by an ether bond (R-O-R'), which connects an alkyl group to the glycerol backbone. ontosight.ai This bond is generally more chemically stable than an ester bond, particularly against hydrolysis. researchgate.net This stability makes glyceryl ethers valuable in applications requiring robust performance. researchgate.net The ethylhexylglycerin (B550904) portion of the molecule, 3-(2-ethylhexyloxy)propane-1,2-diol, is a well-known glyceryl ether. nih.gov It is synthesized from 2-ethylhexanol and glycerin and functions as a surfactant, emollient, and antimicrobial agent in various formulations. tandfonline.com

Glyceryl esters , on the other hand, are formed by the esterification of glycerol with one or more fatty acids. britannica.com The resulting ester bond (-COO-) is central to the structure of lipids, including the triglycerides found in fats and oils. echemi.com The properties of a glyceryl ester, such as its melting point and polarity, are determined by the chain length and saturation of the fatty acid component. mdpi.com The "behenate" part of Ethylhexylglyceryl behenate refers to the ester of behenic acid, a long-chain saturated fatty acid with 22 carbon atoms (docosanoic acid). typology.com Glyceryl behenate is used in cosmetics and pharmaceuticals as an emollient and emulsifier. typology.com

This compound thus represents a complex molecular design that integrates the structural features of both these classes. The presence of the stable ether linkage from the ethylhexylglyceryl moiety and the long-chain fatty ester from the behenate moiety suggests a molecule with multifaceted physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C33H66O4 |

| Molecular Weight | 526.9 g/mol |

| IUPAC Name | [3-(2-ethylhexoxy)-2-hydroxypropyl] docosanoate |

| CAS Number | 66486-85-9 |

Data sourced from PubChem. nih.gov

Interdisciplinary Relevance in Materials and Formulation Science Research

The unique hybrid structure of this compound positions it as a compound of significant interest in both materials and formulation science. Its potential applications are inferred from the known functions of its constituent parts.

In formulation science , particularly in the cosmetics and personal care industries, compounds with both hydrophilic (water-attracting) and lipophilic (oil-attracting) characteristics are essential for creating stable emulsions like creams and lotions. researchgate.net Glyceryl esters, such as glyceryl behenate, are well-established emulsifying agents. typology.com The long C22 behenate chain provides substantial lipophilicity, while the hydroxyl group on the glycerol backbone offers a point of hydrophilic interaction. The addition of the ethylhexylglyceryl ether component introduces further complexity. Alkyl glyceryl ethers are known to function as skin-conditioning agents and surfactants. cir-safety.org The combination of these functionalities in a single molecule suggests that this compound could act as a multifunctional ingredient, potentially serving as an emulsifier, emollient, and texture modifier. Research into related compounds, like polyglycerol fatty acid esters, shows that by adjusting the fatty acid chain length and the degree of polymerization of the glycerol backbone, a wide range of properties can be achieved to suit different formulation needs. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2-ethylhexanol |

| Behenic acid |

| Docosanoic acid |

| Ethylhexylglycerin |

| This compound |

| Glycerol |

| Glyceryl behenate |

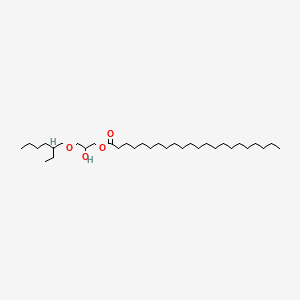

Structure

2D Structure

Properties

CAS No. |

66486-85-9 |

|---|---|

Molecular Formula |

C33H66O4 |

Molecular Weight |

526.9 g/mol |

IUPAC Name |

[3-(2-ethylhexoxy)-2-hydroxypropyl] docosanoate |

InChI |

InChI=1S/C33H66O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-33(35)37-30-32(34)29-36-28-31(6-3)26-8-5-2/h31-32,34H,4-30H2,1-3H3 |

InChI Key |

OTRUEIQBIGHSMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CC)CCCC)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Engineering Aspects of Ethylhexylglyceryl Behenate

Methodologies for Glycerol (B35011) Etherification and Esterification

The synthesis of Ethylhexylglyceryl behenate (B1239552) is a multi-step process that involves the formation of both an ether and an ester linkage on a glycerol backbone. The primary precursor is 3-(2-Ethylhexyloxy)-1,2-propanediol, commonly known as Ethylhexylglycerin (B550904), which is an alkyl glyceryl ether. This intermediate is then esterified with behenic acid to yield the final product.

Esterification Reactions for Behenate Moiety Introduction

The introduction of the behenate moiety onto the Ethylhexylglycerin backbone is achieved through an esterification reaction. This involves the reaction of the hydroxyl groups of Ethylhexylglycerin with behenic acid (or a more reactive derivative like an acyl chloride or ester). While direct synthesis details for Ethylhexylglyceryl behenate are proprietary, the principles can be understood from similar lipid modifications.

Chemical interesterification is a common method for modifying fats and oils, which involves rearranging fatty acids on the glycerol backbone. This process is typically catalyzed by chemical catalysts like sodium methoxide and requires high temperatures (around 100°C) and vacuum conditions. scielo.br For instance, structured lipids rich in behenic acid have been produced by the chemical interesterification of vegetable oils with fully hydrogenated crambe oil, a source of behenic acid. scielo.brscielo.br The reaction is concluded by deactivating the catalyst with water and citric acid. scielo.br

Epichlorohydrin-Based Synthesis Approaches of Alkyl Glyceryl Ethers

The synthesis of the key intermediate, Ethylhexylglycerin (an alkyl glyceryl ether), is commonly achieved using an epichlorohydrin-based approach. This is a two-step process. ijpsr.com

Formation of 2-Ethylhexyl Glycidyl Ether : The first step involves the condensation reaction of 2-ethylhexanol with epichlorohydrin. chemicalbook.comwikipedia.org This reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄), or a phase-transfer catalyst like tetra-n-butyl ammonium bromide (TBAB) in the presence of a base like sodium hydroxide (NaOH). chemicalbook.comresearchgate.net The reaction forms a halohydrin intermediate, which is then dehydrochlorinated by the base to form the epoxy ring of 2-ethylhexyl glycidyl ether. chemicalbook.comwikipedia.org

Ring-Opening to Form Ethylhexylglycerin : The second step is the hydrolysis (ring-opening) of the 2-ethylhexyl glycidyl ether intermediate. This is achieved by treating the product with water, which opens the epoxide ring to form the diol, resulting in 3-(2-Ethylhexyloxy)-1,2-propanediol (Ethylhexylglycerin). ijpsr.com

2-Ethylhexanol + Epichlorohydrin → 2-Ethylhexyl Glycidyl Ether ijpsr.com

2-Ethylhexyl Glycidyl Ether + H₂O → Ethylhexylglycerin ijpsr.com

Different catalysts and reaction conditions can be employed to optimize this synthesis. For example, using SnCl₄ as a catalyst at 70-75°C can yield 81% of the chlorohydrin ether intermediate, which can then be converted to the glycidyl ether with 98% yield. researchgate.net Another method involves reacting 2-ethylhexanol, NaOH, and a phase transfer catalyst, followed by the dropwise addition of epichlorohydrin and reacting at 20-60°C for 3-20 hours. google.com

Table 1: Reaction Conditions for 2-Ethylhexyl Glycidyl Ether Synthesis

| Parameter | Condition 1 | Condition 2 |

| Reactants | 2-Ethylhexanol, Epichlorohydrin | 2-Ethylhexanol, Epichlorohydrin |

| Catalyst | Tin(IV) Chloride (Lewis Acid) | Tetra-n-butyl ammonium bromide (Phase Transfer Catalyst) |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Temperature | 70-75°C (Chlorohydrin formation) | 40°C |

| Duration | 35 minutes (Chlorohydrin formation) | 12 hours |

| Molar Ratio | 1:1.1 (2-Ethylhexanol:Epichlorohydrin) | 1:2 (2-Ethylhexanol:Epichlorohydrin) |

| Yield | 81% (Chlorohydrin ether), 98% (Glycidyl ether) | Not specified |

| Reference | researchgate.net | chemicalbook.com |

Enzymatic Synthesis Strategies and Biocatalysis in Lipid Modification

Enzymatic synthesis offers a green alternative to chemical catalysis for lipid modification, including esterification. Lipases are commonly used biocatalysts that can perform esterification under milder conditions, leading to fewer by-products and higher specificity. aocs.org

In the context of incorporating behenic acid, the immobilized lipase (B570770) Lipozyme RM IM has been successfully used to catalyze the solvent-free interesterification of vegetable oils to produce structured lipids with behenic acid at specific positions on the glycerol backbone. nih.govnih.gov This enzymatic approach has several advantages over chemical methods, including lower operating temperatures (e.g., 70°C for enzymatic vs. 80-120°C for chemical) and no color formation, which simplifies downstream purification. aocs.org

The process involves reacting a source of behenic acid (such as ethyl behenate) with an oil in the presence of the immobilized enzyme. nih.gov The specificity of the enzyme can direct the behenic acid to particular positions (e.g., sn-1 and sn-3), which is a significant advantage over the random arrangement produced by chemical catalysts. nih.govnih.gov This high degree of control is crucial for creating structured lipids with specific physical and functional properties.

Process Optimization and Scale-Up in Industrial Chemistry

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction processes and purification methods to ensure efficiency, cost-effectiveness, and product quality. ntnu.nompdata.fr

Reaction Kinetics and Thermodynamic Considerations in Synthesis

Understanding the reaction kinetics and thermodynamics is fundamental to optimizing the synthesis of this compound.

Kinetics : The rate of both the etherification and esterification reactions is influenced by factors such as temperature, reactant concentrations, catalyst type, and concentration. sparkl.me For the epichlorohydrin-based synthesis of the glyceryl ether intermediate, reaction times can vary from about 1 to 6 hours, depending on the reaction temperature and rate of distillation of any solvent used. google.com Optimizing these parameters is key to maximizing the yield and minimizing reaction time. ntnu.no

Thermodynamics : Esterification is a reversible reaction, and its equilibrium position is governed by thermodynamic principles. acs.org The enthalpy change (ΔH) determines if the reaction is exothermic or endothermic, while the Gibbs free energy change (ΔG) indicates the spontaneity of the reaction. acs.orgmdpi.com For example, the esterification of fatty acids is typically an exothermic process. acs.orgub.edu To drive the reaction toward the product side and achieve high conversion rates, it is often necessary to remove one of the products, usually water, from the reaction mixture, for instance, by distillation. acs.org

Table 2: Key Factors in Synthesis Optimization

| Factor | Influence on Etherification (Williamson-type) | Influence on Esterification |

| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. General range: 125-180°C. google.com | Affects reaction rate and equilibrium position. Higher temperatures favor faster rates but can be limited by reactant stability. |

| Catalyst | Type (Lewis acid, phase transfer) and concentration are crucial for yield and selectivity. researchgate.net | Type (acid, base, enzyme) and concentration determine reaction rate and specificity. scielo.braocs.org |

| Reactant Ratio | Molar ratios of alcohol to epichlorohydrin influence the formation of mono- vs. poly-ethers. chemicalbook.com | Molar ratio of alcohol to fatty acid affects equilibrium conversion. Excess alcohol can shift equilibrium to favor the ester. nih.gov |

| By-product Removal | Not applicable for the main reaction, but water removal is key in subsequent steps. | Continuous removal of water (e.g., via distillation) is critical to drive the reaction to completion. acs.org |

Impurity Profiling and Advanced Purification Methodologies

The final purity of this compound is critical, especially for applications in cosmetics. Impurity profiling—the identification and quantification of unwanted substances—is a crucial aspect of quality control. nih.govbiomedres.us

Impurity Sources : Potential impurities can arise from several sources:

Unreacted Starting Materials : Residual 2-ethylhexanol, epichlorohydrin, and behenic acid. ijpsr.com

Intermediates : The intermediate 2-ethylhexyl glycidyl ether can be a process-related impurity. ijpsr.com

By-products : Side reactions can lead to the formation of polyglycidyl ethers or other undesired compounds. researchgate.net For example, in the synthesis of glycidyl ethers, chlorinated intermediates can be formed. rsc.org

Catalyst Residues : Traces of catalysts used in the synthesis may remain. scielo.br

Purification Methodologies : A multi-step purification process is typically required to achieve the high purity needed for cosmetic ingredients.

Washing/Neutralization : After the reaction, the mixture may be washed with water to remove salts, residual base, or water-soluble impurities. guidechem.com An acid may be added to neutralize any remaining catalyst. scielo.br

Distillation : Vacuum distillation is a common method to separate the desired product from lower-boiling point impurities like unreacted alcohols or higher-boiling point by-products. google.comgoogle.com For the synthesis of 2-ethylhexyl glycidyl ether, a two-stage distillation can be used to first remove unreacted alcohol and then to purify the product. google.com

Filtration : This step removes any solid impurities, such as catalyst residues or precipitated salts. google.comgoogle.com

Adsorption : Methods like treatment with activated carbon can be used to remove color and odor-causing impurities.

The combination of these techniques ensures the removal of a wide range of potential contaminants, resulting in a high-purity final product.

Green Chemistry Principles in Synthesis Development

The growing emphasis on sustainability in the chemical industry has led to the application of green chemistry principles in the synthesis of cosmetic ingredients like this compound. The goal is to design processes that are more environmentally friendly, safer, and more efficient in their use of resources.

One of the primary green chemistry approaches is the use of biocatalysts , such as enzymes, to replace traditional chemical catalysts. Lipases are particularly effective for esterification reactions. They operate under milder reaction conditions (lower temperatures and pressures), which reduces energy consumption. Furthermore, lipases are highly specific, leading to fewer byproducts and a cleaner product profile, which simplifies downstream purification processes. The use of immobilized enzymes allows for easy separation from the reaction mixture and catalyst recycling, further enhancing the sustainability of the process.

Solvent-free reaction systems represent another key green chemistry strategy. google.comgoogle.com By conducting the esterification in the melt phase of the reactants, the need for organic solvents is eliminated. This not only reduces the environmental impact associated with solvent production and disposal but also simplifies the process by removing the solvent recovery step.

The principle of atom economy is also a significant consideration. The direct esterification of behenic acid and ethylhexylglycerin has a high atom economy, as the only byproduct is water. This minimizes waste generation at the source.

Furthermore, the use of renewable raw materials is a cornerstone of green chemistry. Behenic acid can be derived from plant-based sources, such as rapeseed oil, which aligns with the trend towards more natural and sustainable cosmetic ingredients.

The development of continuous-flow reactors for esterification is another area of innovation guided by green chemistry principles. Continuous processes can offer better control over reaction parameters, leading to higher yields and more consistent product quality. They also have a smaller footprint and can be more energy-efficient compared to traditional batch reactors.

The table below summarizes the application of green chemistry principles to the synthesis of cosmetic esters, with plausible parameters for this compound production.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Advantages |

| Use of Biocatalysts | Employment of immobilized lipases (e.g., from Candida antarctica) as a catalyst for esterification. | Milder reaction conditions (e.g., 60-80°C), high selectivity, reduced byproducts, catalyst reusability. chanhtuoi.com |

| Solvent-Free Synthesis | Conducting the reaction in a solventless system, using the molten reactants as the reaction medium. | Elimination of hazardous organic solvents, simplified purification, reduced waste, lower energy consumption. google.comgoogle.com |

| High Atom Economy | Direct esterification of behenic acid and ethylhexylglycerin, with water as the only byproduct. | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. |

| Use of Renewable Feedstocks | Sourcing behenic acid from vegetable oils. | Reduced reliance on fossil fuels, improved sustainability profile of the final product. |

| Energy Efficiency | Lower reaction temperatures enabled by enzymatic catalysis; potential for microwave-assisted synthesis to reduce reaction times. | Reduced energy consumption and associated greenhouse gas emissions. |

| Process Intensification | Use of continuous-flow reactors or reactive distillation to improve efficiency. | Better process control, higher throughput, smaller reactor footprint, and improved safety. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable, meeting the increasing demand for environmentally responsible cosmetic ingredients.

Advanced Analytical and Structural Characterization of Ethylhexylglyceryl Behenate

Thermal and Crystalline State Analysis

The thermal and crystalline properties of Ethylhexylglyceryl behenate (B1239552) are crucial for understanding its behavior in various applications. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are the primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For a lipid like Ethylhexylglyceryl behenate, DSC would provide critical data on melting point, crystallization temperature, and the presence of polymorphic forms.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a lipid will exhibit distinct melting points and heats of fusion. A typical DSC analysis would involve heating a sample at a controlled rate to observe endothermic events, such as melting, and then cooling it to observe exothermic events, like crystallization. The resulting thermogram provides a fingerprint of the lipid's thermal behavior.

While no specific DSC data for this compound was found, a hypothetical DSC thermogram could reveal a primary melting endotherm corresponding to its main stable crystalline form. The presence of smaller, lower-temperature peaks could indicate the melting of less stable polymorphs or impurities. The crystallization profile upon cooling would show the temperature at which the lipid solidifies and may also reveal the formation of different crystalline forms depending on the cooling rate.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 65.0 | 72.5 | 150 |

| Crystallization | 60.0 | 55.0 | -145 |

This table is illustrative and not based on experimental data for this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides information about the arrangement of atoms within a crystal lattice. For lipids, XRD is essential for identifying polymorphic forms, as each form will produce a unique diffraction pattern.

The diffraction pattern is determined by the spacing between crystal lattice planes (d-spacings). Wide-angle X-ray scattering (WAXS) provides information on the short-range order (sub-cell packing of the acyl chains), while small-angle X-ray scattering (SAXS) reveals information about the long-range order (lamellar stacking). The common polymorphic forms in lipids are α (hexagonal), β' (orthorhombic), and β (triclinic), each with characteristic d-spacings.

An XRD analysis of this compound would involve exposing a sample to X-rays and recording the scattered intensity at different angles. The resulting diffractogram would show peaks at specific 2θ angles, which can be used to calculate the d-spacings and identify the crystalline form. Studies on the related compound, glyceryl behenate, have shown that it exhibits complex polymorphism, and different thermal treatments can favor the formation of specific polymorphs. nih.govnih.gov It is plausible that this compound would exhibit similar polymorphic behavior.

Hypothetical XRD d-Spacings for a Polymorphic Form of this compound

| 2θ (degrees) | d-spacing (Å) |

| 21.5 | 4.13 |

| 23.9 | 3.72 |

This table is illustrative and not based on experimental data for this compound.

Microscopic and Particle Sizing Methodologies

Understanding the morphology and particle size distribution of this compound is important for its formulation and performance in various products.

Optical and Electron Microscopy for Morphological Studies

Microscopy techniques are used to visualize the shape and surface features of particles. Optical microscopy can be used for preliminary observation of larger particles, while electron microscopy provides much higher resolution for detailed morphological studies.

Scanning Electron Microscopy (SEM) would be used to examine the surface topography and shape of solid this compound particles. The resulting images would reveal whether the particles are spherical, plate-like, or irregular in shape.

Transmission Electron Microscopy (TEM) could provide insights into the internal structure of the particles, especially if they are formulated as part of a larger system like nanoparticles.

Without experimental data, one can only speculate on the morphology. Based on the waxy nature of similar lipids, solid particles of this compound might appear as crystalline platelets or spherulitic structures under high magnification.

Laser Diffraction for Particle Size Distribution

Laser diffraction is a widely used technique for measuring the size distribution of particles in a sample. It works by measuring the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. Larger particles scatter light at smaller angles with high intensity, whereas smaller particles scatter light at larger angles with low intensity.

A particle size analysis of a dispersed sample of this compound would provide data on the mean particle size, the median particle size (D50), and the width of the distribution. This information is critical for quality control and for predicting the physical stability and performance of formulations containing this ingredient. For instance, in cosmetic emulsions, the particle size of the lipid phase can affect the texture, stability, and skin feel of the product.

Investigating the Interfacial and Bulk Behavior of Ethylhexylglyceryl Behenate

Surfactancy and Emulsification Mechanisms

As an amphiphilic molecule, ethylhexylglyceryl behenate (B1239552) exhibits surface-active properties, positioning itself at the oil-water interface of emulsions. This behavior is fundamental to its function as a stabilizer in these systems.

Role as a Co-surfactant in Emulsion Systems

In many formulations, ethylhexylglyceryl behenate functions as a co-surfactant, working in synergy with a primary emulsifier to enhance the stability of the emulsion. Co-surfactants are crucial in creating stable microemulsions by further reducing interfacial tension and modifying the fluidity of the interfacial film. While direct studies quantifying the specific synergistic effects of this compound are not extensively published, its structural similarities to other long-chain alkyl glyceryl ethers suggest it plays a significant role in optimizing the hydrophilic-lipophilic balance (HLB) of the emulsifier system. The combination of its long alkyl chain and the ether linkage contributes to its effectiveness in complex formulations.

The branched ethylhexyl group can disrupt the packing of the primary surfactant molecules at the interface, increasing the fluidity and entropy of the system, which is a favorable condition for the formation of stable microemulsions. This disruption can prevent the formation of rigid, crystalline structures at the interface that might otherwise lead to instability.

Interfacial Tension and Droplet Stabilization Dynamics in Complex Fluids

Droplet stabilization is a dynamic process. Immediately after the formation of new interfaces during emulsification, surfactant molecules must rapidly adsorb to these surfaces to prevent the newly formed droplets from coalescing. The rate of adsorption is a critical factor in achieving a stable emulsion. The molecular structure of this compound, with its relatively large and complex geometry, may influence its diffusion and adsorption kinetics at the interface.

Once at the interface, the stabilization of droplets is further achieved through steric hindrance. The bulky this compound molecules, oriented at the oil-water interface, create a physical barrier that prevents droplets from approaching each other too closely, thereby inhibiting coalescence. The long behenate chains extending into the oil phase contribute significantly to this steric repulsion.

Rheological Properties and Viscoelasticity of Formulations

The rheological behavior of a formulation is critical to its stability, texture, and application performance. This compound can significantly influence the viscosity and viscoelastic properties of emulsions and other cosmetic systems.

Viscosity and Flow Behavior Studies

Formulations containing ingredients like this compound often exhibit non-Newtonian flow behavior, meaning their viscosity changes with the applied shear rate. Specifically, many cosmetic creams and lotions demonstrate shear-thinning (pseudoplastic) behavior. This is advantageous as the product appears thick in the container (high viscosity at low shear) but spreads easily upon application (low viscosity at high shear).

Table 1: General Influence of Formulation Components on Viscosity

| Component Class | General Effect on Viscosity |

| High Molecular Weight Polymers | Increase viscosity, often imparting shear-thinning behavior |

| Waxes and Fatty Alcohols | Increase viscosity and contribute to solid-like structure |

| Co-emulsifiers (e.g., this compound) | Can increase viscosity by enhancing the emulsion network |

| Electrolytes | Can either increase or decrease viscosity depending on the system |

This table presents generalized effects; specific interactions within a formulation will determine the final rheological profile.

Shear and Deformation Responses in Formulated Systems

The response of a formulated system to shear and deformation is characterized by its viscoelastic properties. Viscoelastic materials exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. In emulsions, the network of dispersed droplets and the structure of the continuous phase contribute to this behavior.

Oscillatory rheology is a common technique used to probe the viscoelastic properties of semi-solid formulations. This method measures the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher G' relative to G'' indicates a more structured, solid-like material.

Molecular Self-Assembly and Supramolecular Structures in Dispersions

The amphiphilic nature of this compound drives it to self-assemble into ordered structures in dispersions. This process is governed by the hydrophobic effect, where the nonpolar tails of the molecules aggregate to minimize their contact with water.

Long-chain alkyl glyceryl ethers, the class of molecules to which this compound belongs, are known to form various supramolecular structures in aqueous environments. nih.gov Due to the hydrophobic nature of the long alkyl chains, these molecules can self-assemble into structures such as micelles or liquid crystalline phases. rsc.org The specific architecture of the self-assembled structure is influenced by factors such as the concentration of the amphiphile, temperature, and the presence of other components in the formulation.

Advanced Formulation Science and Material Applications of Ethylhexylglyceryl Behenate

Engineering of Emulsion Systems and Delivery Platforms

The primary function of Ethylhexylglyceryl behenate (B1239552) in formulations is to act as an emulsifier, facilitating the mixture of oil and water phases to create stable emulsions. googleapis.comgoogle.comgoogle.com Its molecular structure, featuring both hydrophilic (water-loving) and lipophilic (oil-loving) components, allows it to reside at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets.

Ethylhexylglyceryl behenate is identified as an emulsifying agent that contributes to the stability and shelf-life of emulsions. legislation.gov.uk In oil-in-water (O/W) emulsions, it aids in dispersing oil droplets within a continuous aqueous phase. The presence of this compound at the interface of these droplets helps to form a protective barrier, which is crucial for preventing the droplets from merging and the emulsion from separating over time.

While its function as an emulsion stabilizer is documented in various patents and ingredient databases, detailed scientific studies focusing specifically on the quantitative effects of this compound on O/W emulsion microstructure, such as droplet size distribution, interfacial film properties, and long-term stability under various stress conditions, are not extensively available in the public domain.

Advanced delivery systems, including those based on nanotechnology such as nanoemulsions and solid lipid nanoparticles, are engineered to enhance the delivery and bioavailability of active ingredients. Emulsifiers play a critical role in the formation and stability of these systems.

This compound is listed as an ingredient in personal care compositions that may also feature complex delivery systems. googleapis.comgoogle.com However, specific research detailing the use and performance of this compound in the design and engineering of advanced delivery systems, particularly within the realm of nanotechnology, is not readily found in peer-reviewed literature. The potential for its application in such systems exists due to its emulsifying properties, but dedicated studies on this topic are not currently available.

Functional Roles in Multi-component Formulations

The texture and sensory feel of a product are critical for consumer acceptance. Emulsifiers and other lipidic ingredients can significantly influence these properties by altering the rheology and surface characteristics of a formulation.

Currently, there is a lack of specific data and research that characterizes the precise impact of this compound on texture modification and sensory perception. While it is used in formulations where skin feel is an important attribute, detailed sensory panel studies or rheological analyses that isolate the contribution of this compound to these properties have not been published.

Formulations are complex mixtures of various ingredients, and the compatibility and potential synergistic interactions between these components are crucial for a stable and effective product. An ingredient decoder for a face serum lists this compound in a formulation that also contains ingredients with moisturizing and antimicrobial properties. incidecoder.com This suggests its compatibility with a range of common cosmetic excipients.

However, specific scientific studies on the synergistic effects of this compound with other excipients, such as co-emulsifiers, stabilizers, or active ingredients, are not available. For instance, while a related compound, ethylhexylglycerin (B550904), is known to work synergistically with preservatives, similar documented effects for this compound are not found in the reviewed literature.

Theoretical and Computational Modeling in Formulation Design

Theoretical and computational modeling are increasingly used in formulation science to predict the behavior of ingredients and to design more effective and stable systems. These methods can provide insights into molecular interactions, interfacial phenomena, and the self-assembly of molecules like emulsifiers.

A review of the scientific literature indicates that there are currently no published studies on the theoretical and computational modeling of this compound. Such research could elucidate the mechanisms of its emulsifying action at a molecular level and aid in the predictive design of novel formulation systems. The absence of such studies suggests an opportunity for future research in this area.

Environmental Degradation and Biotransformation of Ethylhexylglyceryl Behenate

Biodegradation Pathways and Mechanisms

Ethylhexylglyceryl behenate (B1239552) is a complex molecule comprising an ethylhexyl glyceryl ether portion and a behenate ester portion. Its biodegradation is expected to proceed through the breakdown of these constituent parts.

Direct microbial degradation studies on Ethylhexylglyceryl behenate are not extensively available in the public domain. However, the likely pathway can be inferred from studies on its structural components: long-chain alkyl glyceryl ethers and long-chain fatty acid esters.

The initial step in the microbial degradation of this compound would likely involve the enzymatic hydrolysis of the ester bond. This would separate the molecule into 2-ethylhexyl glyceryl ether and behenic acid. Subsequently, microorganisms would act on these two resulting compounds.

Studies on similar long-chain esters, such as phthalates, indicate that the length of the alkyl chain can influence the rate of biodegradation, with longer chains sometimes leading to slower degradation. mdpi.comresearchgate.netmdpi.com

The 2-ethylhexanol portion, a component of the ether, is known to be readily biodegradable. europa.eu Studies have shown that it can be completely removed in standard biodegradability tests. europa.eu Microorganisms are capable of oxidizing 2-ethylhexanol to 2-ethylhexanoic acid. nih.govresearchgate.net

The glycerol (B35011) ether portion's degradation is anticipated to proceed via the cleavage of the ether bond. mit.eduresearchgate.netcore.ac.uk This process can be initiated by microbial enzymes, leading to the formation of glycerol and the corresponding alcohol. mit.eduresearchgate.netcore.ac.uk For instance, the degradation of glycerol dialkyl glycerol tetraethers (GDGTs) involves the hydrolysis of the ether bond, followed by the oxidation of the resulting alcohols to carboxylic acids. mit.eduresearchgate.netcore.ac.uk

Table 1: Inferred Microbial Degradation Steps for this compound

| Step | Reaction | Reactant(s) | Product(s) |

| 1 | Ester Hydrolysis | This compound, Water | 2-ethylhexyl glyceryl ether, Behenic acid |

| 2 | Ether Cleavage | 2-ethylhexyl glyceryl ether | Glycerol, 2-ethylhexanol |

| 3 | Fatty Acid Oxidation | Behenic acid | Acetyl-CoA (via β-oxidation) |

| 4 | Alcohol Oxidation | 2-ethylhexanol | 2-ethylhexanoic acid |

| 5 | Further Metabolism | Glycerol, Acetyl-CoA, 2-ethylhexanoic acid | Carbon dioxide, Water, Biomass |

Enzyme-Catalyzed Biotransformation

The biotransformation of this compound is primarily driven by specific enzymes. Lipases are a class of enzymes that catalyze the hydrolysis of esters. mdpi.com Therefore, a lipase (B570770) would be responsible for the initial cleavage of the ester linkage in this compound, yielding 2-ethylhexyl glyceryl ether and behenic acid. The synthesis of such esters is often carried out using enzymes like lipase B from Candida antarctica. nih.gov

Following the initial hydrolysis, ether-cleaving enzymes would act on the 2-ethylhexyl glyceryl ether. The microbial scission of ether bonds has been studied in various microorganisms and is often initiated by oxidation at the carbon atom adjacent to the oxygen atom. nih.govnih.gov

Table 2: Key Enzyme Classes in the Biotransformation of this compound

| Enzyme Class | Substrate Moiety | Action |

| Lipases/Esterases | Behenate Ester | Hydrolysis of the ester bond |

| Etherases/Oxygenases | Glyceryl Ether | Cleavage of the ether bond |

| Dehydrogenases | 2-ethylhexanol | Oxidation of the alcohol to an acid |

| Acyl-CoA Synthetases & Dehydrogenases | Behenic Acid | Activation and subsequent β-oxidation |

Environmental Fate and Persistence Considerations

The environmental fate of this compound is dictated by its biodegradability and physicochemical properties. While specific data for this compound is limited, inferences can be drawn from its components.

The 2-ethylhexanol portion is considered to be readily biodegradable and is not expected to persist in the environment. europa.euarkema.com It also has a low potential for bioaccumulation. arkema.comashland.com Alkyl glyceryl ethers, in general, are also considered to be readily biodegradable and are not expected to bioaccumulate in the food chain. kao.com

Life Cycle Assessment and Green Chemistry Implications in Material Development

The development and use of cosmetic ingredients like this compound can be evaluated through the lenses of Life Cycle Assessment (LCA) and the principles of green chemistry.

An LCA of a cosmetic product containing such an ingredient would consider the environmental impacts from raw material extraction, manufacturing, distribution, consumer use, and disposal. researchgate.netmdpi.comeuropa.eulumene.comctpa.org.uk Key hotspots in the life cycle of many cosmetic ingredients are often related to the origin of the raw materials (fossil vs. bio-based), the energy intensity of the synthesis process, and the use of solvents. lumene.com

The synthesis of this compound can be designed to align with the principles of green chemistry. ctpa.org.uksafic-alcan.comloreal.comphoenix-chem.come-spirit.cloud These principles advocate for practices such as:

Prevention of Waste: Designing synthetic routes that minimize the generation of byproducts. ctpa.org.ukphoenix-chem.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ctpa.org.ukloreal.com

Use of Renewable Feedstocks: Utilizing plant-derived sources for the fatty acid (behenic acid) and glycerol components. loreal.come-spirit.cloud

Catalysis: Employing catalytic reagents, such as enzymes (lipases), in place of stoichiometric reagents to reduce waste and energy consumption. ctpa.org.ukloreal.com Enzymatic synthesis is considered a more environmentally friendly alternative to traditional chemical methods. safic-alcan.com

Design for Degradation: Designing the molecule so that it breaks down into innocuous products at the end of its function, which is a key consideration for its environmental fate. loreal.comphoenix-chem.com

By applying these principles, the environmental profile of this compound and similar cosmetic ingredients can be significantly improved, contributing to a more sustainable cosmetics industry.

Emerging Research Frontiers and Future Perspectives

Novel Applications in Materials Science Beyond Traditional Fields

The long alkyl chains and polar head group of Ethylhexylglyceryl behenate (B1239552) suggest its potential utility in applications beyond cosmetic emulsions. Research into analogous long-chain esters and ethers is paving the way for their use in a variety of advanced materials. weizmann.ac.illipotype.com

One promising area is in the development of bio-based and biodegradable polymers. The incorporation of long-chain fatty acids, such as behenic acid, into polymer backbones can introduce flexibility, hydrophobicity, and thermoplastic properties. researchgate.net While specific studies on Ethylhexylglyceryl behenate are not yet prevalent, the principles established in the study of other long-chain cellulose (B213188) esters and polyesters indicate a potential for this compound to act as a bio-based plasticizer or a monomer in the synthesis of novel polymers with tailored properties. researchgate.net

Furthermore, the surfactant-like nature of alkyl glyceryl ethers points to potential applications in areas such as advanced lubrication. Studies on similar molecules have demonstrated their effectiveness as water-based lubricant additives, where the long alkyl chains can form protective films on surfaces, reducing friction and wear. google.com The branched ethylhexyl group in this compound could offer unique steric and solubility properties in such formulations.

Table 1: Potential Material Science Applications Based on Analogous Compounds

| Potential Application | Relevant Properties of Analogous Compounds | Possible Role of this compound |

| Bio-based Polymers | Introduction of flexibility and hydrophobicity by long-chain fatty acids. researchgate.net | Monomer or plasticizer for biodegradable plastics. |

| Advanced Lubricants | Formation of lubricating films by long alkyl chains. google.com | Additive in green, high-performance lubricants. |

| Phase Change Materials | High latent heat of fusion in long-chain hydrocarbons. | Component in thermal energy storage systems. |

| Organic Electronics | Self-assembly and film-forming properties of amphiphilic molecules. | Dielectric layer or template for organic semiconductors. |

Integration with Advanced Manufacturing Technologies

The advent of advanced manufacturing techniques, such as 3D printing (additive manufacturing), is creating new opportunities for materials with specific rheological and thermal properties. Research into the 3D printing of lipid-based materials for applications in pharmaceuticals and personalized medicine is a rapidly growing field. researchgate.netmdpi.commarketresearchfuture.comepo.orgjustia.com

Although no specific research has been published on the use of this compound in 3D printing, its waxy, lipidic nature suggests it could be a candidate for techniques like fused deposition modeling (FDM) or selective laser sintering (SLS) when blended with other polymers. mdpi.comjustia.com The long behenate chain would likely influence the melting and solidification behavior, which is a critical parameter for these processes. Its emulsifying properties could also be leveraged in the formulation of printable emulsions and inks for specialized applications.

Table 2: Potential Integration of this compound with Advanced Manufacturing

| Manufacturing Technology | Key Material Requirements | Potential Role of this compound |

| 3D Printing (FDM, SLS) | Controlled melting/solidification, thermal stability. mdpi.com | Rheology modifier, binder, or matrix material in lipid-based filaments. justia.com |

| Inkjet Printing | Low viscosity, ability to form stable droplets. | Component in functional inks for printed electronics or pharmaceuticals. |

| Microencapsulation | Interfacial activity, film-forming capabilities. | Shell material for the controlled release of active ingredients. |

Computational Chemistry and Predictive Modeling for Structure-Function Relationships

Computational chemistry and predictive modeling are becoming indispensable tools in materials science for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials. weizmann.ac.ilescholarship.org For a molecule like this compound, computational methods can provide insights into its structure-function relationships that are difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations could be employed to model the self-assembly of this compound at interfaces, predicting its emulsifying efficiency and the stability of the resulting structures. aocs.orgtechnavio.com Such simulations are crucial for designing more effective emulsifiers and understanding their interactions with other components in a formulation.

Quantitative Structure-Property Relationship (QSPR) models could also be developed to correlate the molecular structure of this compound and its derivatives with macroscopic properties like melting point, viscosity, and interfacial tension. nih.govaurorascientific.com These predictive models would enable the virtual screening of new molecules with desired properties, guiding synthetic efforts towards the most promising candidates for specific applications in materials science. googleapis.com

Table 3: Application of Computational Chemistry to this compound

| Computational Method | Potential Insights | Impact on Research and Development |

| Molecular Dynamics (MD) | Self-assembly at interfaces, emulsion stability. aocs.orgtechnavio.com | Rational design of high-performance emulsifiers. |

| Quantum Mechanics (QM) | Electronic properties, reactivity. | Understanding degradation pathways and chemical stability. |

| QSPR Modeling | Prediction of physical properties (melting point, viscosity). nih.govaurorascientific.com | Accelerated discovery of new materials with tailored properties. |

Q & A

Q. How can researchers characterize the purity and structural integrity of ethylhexylglyceryl behenate in synthetic preparations?

Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the esterification of glyceryl and ethylhexyl groups, focusing on characteristic peaks (e.g., carbonyl signals at ~170 ppm for ester groups). Pair this with high-performance liquid chromatography (HPLC) to quantify purity by comparing retention times against certified reference standards. For crystallinity analysis, employ X-ray diffraction (XRD) to identify polymorphic forms, referencing calibration standards like silver behenate for SAXS/WAXS measurements .

Q. What experimental protocols are recommended to assess the thermal stability of this compound in formulation studies?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere at a heating rate of 10°C/min to determine decomposition thresholds. Differential scanning calorimetry (DSC) can elucidate phase transitions (e.g., melting points, glass transitions). For dynamic studies, use controlled cooling/heating cycles (e.g., 12-second intervals) with simultaneous SAXS/WAXD to monitor structural changes in real time .

Q. How should researchers design experiments to evaluate the compatibility of this compound with common excipients?

Methodological Answer: Perform binary mixture studies (e.g., this compound with lipids like POP or LLL) under controlled thermodynamic conditions. Monitor interactions via polarized light microscopy for crystal morphology changes and Fourier-transform infrared spectroscopy (FTIR) to detect shifts in functional group vibrations. Include stability testing at accelerated storage conditions (e.g., 40°C/75% RH) to assess physical and chemical incompatibilities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer: Conduct a meta-analysis of existing data, prioritizing studies using standardized methods (e.g., ASTM protocols for melting point determination). Replicate conflicting experiments under identical conditions, controlling for variables like humidity, solvent purity, and heating rates. Use multivariate statistical tools (e.g., principal component analysis) to identify confounding factors. Cross-validate results with advanced techniques such as synchrotron radiation XRD for high-resolution crystallographic data .

Q. How can factorial experimental designs optimize this compound’s role in sustained-release formulations?

Methodological Answer: Implement a three-factor, two-level full factorial design to evaluate interactions between glyceryl behenate concentration, electrolyte content (e.g., sodium chloride), and coating thickness. Use response surface methodology (RSM) to model drug release profiles, with dissolution testing in biorelevant media. Validate models via ANOVA and lack-of-fit tests, ensuring reproducibility across ≥3 batches .

Q. What advanced spectroscopic methods are suitable for probing this compound’s interfacial behavior in emulsion systems?

Methodological Answer: Apply neutron reflectometry to study molecular orientation at oil-water interfaces. Combine this with cryo-TEM to visualize emulsion droplet morphology. For dynamic adsorption kinetics, use pendant drop tensiometry with time-resolved surface tension measurements. Correlate findings with molecular dynamics simulations to predict stabilization mechanisms .

Q. How can researchers systematically investigate the metabolic pathways of this compound in in vitro models?

Methodological Answer: Use LC-MS/MS with stable isotope-labeled analogs to track hydrolysis products (e.g., behenic acid, glyceryl derivatives) in hepatocyte co-cultures. Employ enzyme inhibition assays (e.g., carboxylesterase inhibitors) to identify rate-limiting steps. Validate findings against in silico metabolism predictions using software like GastroPlus, ensuring bioreactor conditions mimic physiological shear stress and oxygenation .

Guidance for Data Analysis and Reporting

- For structural studies: Always report XRD calibration standards (e.g., silver behenate for SAXS) and software used for pattern analysis (e.g., Igor Pro) .

- In formulation optimization: Include raw data tables for factorial design factors and response variables in appendices, with processed data in main text figures .

- When addressing contradictions: Explicitly state experimental parameters (e.g., temperature ramp rates in DSC) that could explain discrepancies between studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.